![molecular formula C20H24N4O4 B5622630 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5622630.png)
4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to the subject molecule often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of substituted benzamide and oxadiazole compounds has been reported, where key steps include the reduction of corresponding imino derivatives or condensation reactions involving carboxylic acids, amides, or hydrazides (Madhavi Gangapuram & K. Redda, 2009; Aziz‐ur‐Rehman et al., 2017). These methods highlight the versatility of synthetic approaches in constructing such complex molecules.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a combination of spectroscopic techniques, including NMR and IR spectroscopy, which elucidate the presence and arrangement of functional groups. For instance, the structure of oxadiazole derivatives has been confirmed using these methods, along with mass spectrometry (Y. Kharchenko et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves the functional groups present. Oxadiazole, for instance, is known for its role in various chemical reactions, contributing to the molecule's biological activity. The presence of a piperidine ring and a benzamide moiety further adds to the chemical versatility, allowing for a range of reactions including substitutions, additions, and ring transformations (H. Khalid et al., 2016).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystallinity, can be influenced by the nature and arrangement of the functional groups. For instance, the crystalline structure and intermolecular interactions can be studied using X-ray crystallography, which provides insight into the molecular conformation and packing in the solid state (Z. Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, are dictated by the functional groups present. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, whereas the benzamide moiety can undergo hydrolysis under certain conditions, showcasing the diverse chemical behavior of the molecule (M. Krasavin et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13-22-18(23-28-13)12-21-19(25)14-4-6-16(7-5-14)27-17-8-10-24(11-9-17)20(26)15-2-3-15/h4-7,15,17H,2-3,8-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFFSAYERNQCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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